molecular formula C16H25BrN2O3 B13849275 N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide

N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide

Cat. No.: B13849275
M. Wt: 373.28 g/mol
InChI Key: GQODZFKPVZSNFA-UHFFFAOYSA-N
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Description

N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide is a synthetic organic compound characterized by the presence of a brominated pyridine ring, a methoxy group, and a hydroxyhexanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide typically involves multiple steps:

    Bromination: The starting material, 2-methoxypyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-6-methoxypyridine.

    Amidation: The brominated pyridine is then subjected to amidation with 2-butyl-2-hydroxyhexanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include ketones.

    Reduction: Products include alkanes.

Scientific Research Applications

N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Material Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced conductivity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving brominated pyridine derivatives.

Mechanism of Action

The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group on the pyridine ring can facilitate binding to these targets, while the hydroxyhexanamide moiety can interact with other functional groups in the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxypyridine: Lacks the hydroxyhexanamide moiety, making it less versatile in terms of functionalization.

    2-Butyl-2-hydroxyhexanoic acid: Lacks the brominated pyridine ring, limiting its potential interactions with biological targets.

Uniqueness

N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide is unique due to the combination of its functional groups, which allows for a wide range of chemical modifications and interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H25BrN2O3

Molecular Weight

373.28 g/mol

IUPAC Name

N-(2-bromo-6-methoxypyridin-4-yl)-2-butyl-2-hydroxyhexanamide

InChI

InChI=1S/C16H25BrN2O3/c1-4-6-8-16(21,9-7-5-2)15(20)18-12-10-13(17)19-14(11-12)22-3/h10-11,21H,4-9H2,1-3H3,(H,18,19,20)

InChI Key

GQODZFKPVZSNFA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)(C(=O)NC1=CC(=NC(=C1)Br)OC)O

Origin of Product

United States

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